Physical and chemical properties of 2,5-Dinitropyridine
Physical and chemical properties of 2,5-Dinitropyridine
An In-Depth Technical Guide to 2,5-Dinitropyridine for Researchers and Drug Development Professionals
Introduction
2,5-Dinitropyridine is a significant heterocyclic compound that serves as a versatile precursor in the synthesis of a wide array of more complex molecules.[1] Its pyridine core, substituted with two nitro groups, imparts unique electronic properties that drive its reactivity and make it a valuable building block in medicinal chemistry and materials science. Dinitropyridines are foundational materials for creating compounds with potential applications as antitumor, antiviral, and anti-neurodegenerative agents, as well as being precursors for energetic materials.[1] This guide offers a comprehensive overview of the physical and chemical properties of 2,5-Dinitropyridine, tailored for researchers, scientists, and professionals in drug development who may utilize this compound in their work.
Chemical Identity and Structure
A clear understanding of the fundamental identifiers and the three-dimensional arrangement of a molecule is crucial for any scientific investigation.
Key Identifiers for 2,5-Dinitropyridine
| Identifier | Value |
| IUPAC Name | 2,5-Dinitropyridine |
| CAS Number | 15009-92-4 |
| Molecular Formula | C₅H₃N₃O₄ |
| Molecular Weight | 169.1 g/mol [2] |
| InChI Key | HRXDYINZWPPUJS-UHFFFAOYSA-N[2] |
digraph "2,5-Dinitropyridine_Structure" { graph [fontname="Arial", fontsize=12, layout=neato, overlap=false, splines=true, size="4,4!"]; node [fontname="Arial", fontsize=12, shape=plaintext]; edge [fontname="Arial", fontsize=12];// Atom nodes N1 [label="N", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"]; H3[label="H", pos="-1.5,-1!"]; H4[label="H", pos="0,-1.7!"]; H6[label="H", pos="1.5,1!"]; N2 [label="N", pos="-1.73,1!"]; O2a [label="O", pos="-1.73,1.8!"]; O2b [label="O", pos="-2.4,-0.5!"]; N5 [label="N", pos="1.73,-1!"]; O5a [label="O", pos="1.73,-1.8!"]; O5b [label="O", pos="2.4,0.5!"];
// Ring bonds edge [style=solid]; N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;
// Hydrogen bonds C3 -- H3; C4 -- H4; C6 -- H6;
// Nitro group at C2 C2 -- N2; N2 -- O2a [style=double]; N2 -- O2b;
// Nitro group at C5 C5 -- N5; N5 -- O5a [style=double]; N5 -- O5b;
// Double bonds in the ring edge [style=double]; C2 -- C3; C4 -- C5; C6 -- N1; }
Caption: 2D Chemical Structure of 2,5-Dinitropyridine.
Physical Properties
The physical characteristics of 2,5-Dinitropyridine are essential for its handling, storage, and application in various experimental setups.
Summary of Physical Properties
| Property | Value |
| Boiling Point | 352.1°C at 760 mmHg[2] |
| Density | 1.59 g/cm³[2] |
| Vapor Pressure | 7.98E-05 mmHg at 25°C[2] |
| Exact Mass | 169.01200 u[2] |
Solubility Profile
While specific quantitative solubility data for 2,5-dinitropyridine is not extensively documented, its solubility can be inferred from related compounds. Pyridine-based molecules often exhibit solubility in common organic solvents. However, compounds with multiple polar functional groups, such as the nitro groups in 2,5-dinitropyridine, may have limited solubility in nonpolar solvents. For synthetic transformations, polar aprotic solvents such as DMF or DMSO are often suitable. The basic nitrogen atom in the pyridine ring allows for protonation in acidic media, which can enhance solubility in aqueous acids. Conversely, related pyridine carboxylic acids are known to be soluble in aqueous bases.[3]
Spectroscopic Data
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of 2,5-Dinitropyridine.
Expected Spectroscopic Signatures
| Technique | Expected Features |
| ¹H NMR | The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The electron-withdrawing nature of the two nitro groups will cause these signals to appear at a high chemical shift (downfield). The splitting pattern will be complex due to coupling between the adjacent protons. |
| ¹³C NMR | The carbon NMR spectrum should display five distinct signals for the five carbon atoms in the pyridine ring. The carbons attached to the nitro groups (C2 and C5) will be significantly deshielded and appear at a lower field. |
| IR Spectroscopy | The infrared spectrum will be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds in the nitro groups (typically in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively). Aromatic C-H and C=C stretching vibrations will also be present. |
| Mass Spectrometry | In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 169, corresponding to the molecular weight of 2,5-Dinitropyridine. Common fragmentation patterns may involve the loss of nitro groups (NO₂). |
Chemical Properties and Reactivity
The chemical behavior of 2,5-Dinitropyridine is dominated by the electron-deficient nature of the pyridine ring, which is a consequence of the electronegativity of the ring nitrogen and the strong electron-withdrawing effects of the two nitro groups.
Synthesis
Dinitropyridines are typically prepared through the nitration of pyridine or its derivatives.[1] The direct nitration of pyridine itself is often challenging due to the deactivation of the ring by the nitrogen atom. However, substituted pyridines can be more readily nitrated.
Caption: Key reactions of 2,5-Dinitropyridine.
Applications in Research and Drug Development
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs. [4][5]Dinitropyridines, including the 2,5-isomer, are valuable intermediates in the synthesis of novel therapeutic agents. Their utility stems from their role as precursors to a wide range of biologically active compounds, including those with potential antitumor, antiviral, and anti-neurodegenerative properties. [1]Furthermore, the high nitrogen content and energetic nature of dinitropyridines make them of interest in the field of energetic materials. [1][6]
Safety and Handling
As with all nitroaromatic compounds, 2,5-Dinitropyridine should be handled with care. While a specific, comprehensive safety data sheet is not widely available, information can be extrapolated from related compounds.
-
General Hazards: Compounds of this class may cause skin and eye irritation. [7][8]Inhalation or ingestion should be avoided.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling 2,5-Dinitropyridine.
-
Handling: Work in a well-ventilated area, preferably a chemical fume hood. Avoid creating dust.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
Experimental Protocols
The following are generalized protocols that illustrate common synthetic transformations involving dinitropyridines.
Protocol 1: General Procedure for the Synthesis of a Dinitropyridine via Nitration
This protocol is a generalized representation of the nitration of a pyridine derivative.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C.
-
Addition of Starting Material: Slowly add the pyridine starting material to the cooled nitrating mixture, ensuring the temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at a controlled temperature (which may range from room temperature to elevated temperatures depending on the substrate) for a specified period.
-
Workup: Carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization or column chromatography.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution
This protocol outlines a typical reaction of a dinitropyridine with a nucleophile.
-
Reaction Setup: Dissolve the 2,5-Dinitropyridine in a suitable polar aprotic solvent (e.g., DMF or DMSO) in a reaction vessel.
-
Addition of Nucleophile: Add the desired nucleophile (e.g., an amine or thiol) to the solution. A base may be required to facilitate the reaction.
-
Reaction: Heat the reaction mixture to an appropriate temperature and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: After the reaction is complete, cool the mixture and pour it into water to precipitate the product.
-
Purification: Collect the solid product by filtration and purify by recrystallization or column chromatography to obtain the desired substituted pyridine.
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